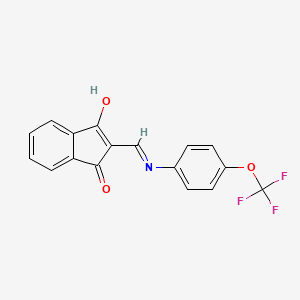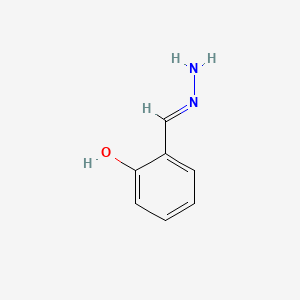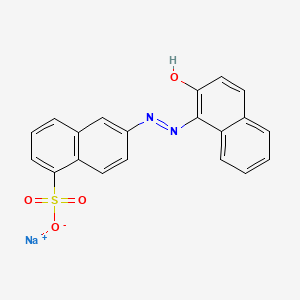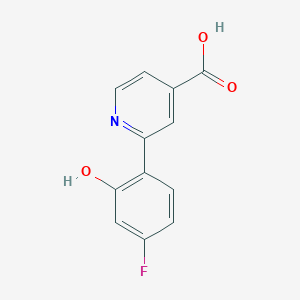
3-Methyl-1-(5-nitropyridin-2-yl)piperazine
概要
説明
“3-Methyl-1-(5-nitropyridin-2-yl)piperazine” is a chemical compound with the molecular formula C10H14N4O2 and a molecular weight of 222.24 . It is also known by other synonyms such as “3-Methyl-1-(5-nitro-2-pyridinyl)piperazine” and "Piperazine, 3-methyl-1-(5-nitro-2-pyridinyl)-" .
Synthesis Analysis
The synthesis of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” involves the reaction of 2-Chloro-5-nitropyridine and 2-Methylpiperazine . The reaction is exothermic and requires cooling with ice . The reaction mixture is stirred for 1 hour while cooling with ice and then stirred overnight at room temperature .Molecular Structure Analysis
The molecular structure of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” consists of a piperazine ring substituted with a methyl group at one nitrogen atom and a 5-nitropyridin-2-yl group at the other nitrogen atom .Physical And Chemical Properties Analysis
The melting point of “3-Methyl-1-(5-nitropyridin-2-yl)piperazine” is reported to be between 107-109°C . Other physical and chemical properties such as boiling point and density are not specified in the search results.科学的研究の応用
Proteomics Research
This compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. It can be used to modify proteins or peptides to investigate their structure-activity relationships .
Anti-Tubercular Agents
Derivatives of this compound have been synthesized and evaluated for their potential as anti-tubercular agents. These derivatives show promise in inhibiting the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Urease Inhibition
In the search for treatments against infections caused by urease-producing pathogens, such as Helicobacter pylori, derivatives of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine have been found to be effective urease inhibitors. This application is crucial for developing therapies for gastric disorders and ulcers .
Fungicidal Activity
The compound’s derivatives have been designed and synthesized based on their structural similarity to known fungicides. These derivatives have shown excellent activity against various fungal pathogens, indicating their potential use in agriculture and medicine .
Kinase Inhibition
In the field of cancer research, certain derivatives have been identified to inhibit kinases, which are enzymes that play a significant role in cell signaling and proliferation. This inhibition can lead to the development of new cancer therapies .
Drug Discovery
3-Methyl-1-(5-nitropyridin-2-yl)piperazine is a valuable scaffold in drug discovery. Its derivatives are being explored for various therapeutic applications due to their ability to interact with different biological targets .
Chemical Synthesis
This compound is also important in chemical synthesis. It serves as a building block for creating complex molecules, which can be used in the development of new materials or as intermediates in the synthesis of other chemical compounds .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify other substances. Its unique chemical properties make it suitable for use in mass spectrometry and other analytical techniques .
作用機序
Target of Action
Similar compounds have shown significant activity on kinases like p70s6kβ .
Mode of Action
It’s likely that it interacts with its targets, possibly kinases, leading to changes in their activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Methyl-1-(5-nitropyridin-2-yl)piperazine . .
特性
IUPAC Name |
3-methyl-1-(5-nitropyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8-7-13(5-4-11-8)10-3-2-9(6-12-10)14(15)16/h2-3,6,8,11H,4-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYMPRRMVLJQEAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60657392 | |
| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
773879-30-4 | |
| Record name | 3-Methyl-1-(5-nitropyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60657392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![3-{2-[(Difluoromethyl)thio]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoic acid](/img/structure/B1450814.png)
![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine-2-thiol](/img/structure/B1450815.png)

![2-(Methylthio)-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1450817.png)


